2-Methylbutanoic acid
Overview
Description
2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid with the chemical formula CH3CH2CH(CH3)CO2H . It belongs to the class of organic compounds known as methyl-branched fatty acids . It exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid .
Synthesis Analysis
Racemic this compound can be readily prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide . It was the target of the first enantioselective synthesis in 1904 when the German chemist W. Marckwald heated ethyl (methyl)malonic acid with the chiral base brucine and obtained an optically active product mixture .Molecular Structure Analysis
The molecular formula of this compound is C5H10O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound and its enantiomers react as typical carboxylic acids: they can form amide, ester, anhydride, and chloride derivatives . The acid chloride is commonly used as the intermediate to obtain the others .Physical And Chemical Properties Analysis
This compound is a clear colorless liquid with a density of 0.94 g/cm3 at 20 °C . It has a melting point of -90 °C and a boiling point of 176 °C . The log P value is 1.18 .Scientific Research Applications
Bioconversion and Enantiomeric Effects : 2-Methylbutanoic acid, recognized for its high economic value as an aroma compound, can be synthesized using Gluconobacter species for bioconversion. This process has been observed to show a preference for the (S)-enantiomer when microorganisms are fed with 2-methylbutanol of known enantiomeric ratios (Schumacher et al., 1998).
Ehrlich Pathway in Fermented Foods : In the Ehrlich pathway, the enantiomeric distribution in this compound and related compounds like ethyl 2-methylbutanoate and 2-methylbutyl acetate is significant in fermented foods. This distribution is crucial for understanding the degradation mechanism in this pathway (Matheis et al., 2016).
Wine Aroma Compounds : this compound plays a role in the aroma of wines and other alcoholic beverages. Its concentration varies in different beverages and can have sensory effects (Gracia-Moreno et al., 2015).
Branched-Chain Ester Biosynthesis in Apples : In Red Delicious apples, the biosynthesis of volatile esters, including this compound, from isoleucine is significantly affected by controlled atmosphere storage, influencing the fruit's aroma (Matich & Rowan, 2007).
Stereoanalysis in Multi-Dimensional Gas Chromatography : this compound and its derivatives have been studied for direct stereodifferentiation from complex matrices using multi-dimensional gas chromatography with perethylated β-cyclodextrin as the chiral stationary phase (Karl et al., 1991).
Role in Meat Flavors : this compound is part of a group of volatile branched-chain fatty acids contributing to the specific flavors of different types of red meat, including beef, pork, goat, and lamb (Kim et al., 1993).
Mechanism of Action
Target of Action
2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid . It is classified as a short-chain fatty acid and exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid . The primary target of this compound is the enzyme 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase , which is found in Pseudomonas fluorescens .
Mode of Action
As a carboxylic acid, it can participate in typical carboxylic acid reactions, forming amide, ester, anhydride, and chloride derivatives . It may interact with its target enzyme, leading to changes in the enzyme’s activity.
Biochemical Pathways
This compound is produced from the amino acid leucine during nutrient starvation in bacteria . It is also a minor constituent of Angelica archangelica and the perennial flowering plant valerian (Valeriana officinalis), where it co-occurs with valeric acid and isovaleric acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and reactivity may vary with temperature . Also, its interaction with its target enzyme could be affected by the pH and the presence of other molecules in the environment.
Safety and Hazards
Prolonged inhalation of high concentrations may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation . Vapors are heavier than air and may spread along floors . Risk of dust explosion . Forms explosive mixtures with air on intense heating .
Future Directions
Due to rising population, people have become very aware of healthy food, and their inclination towards changed lifestyle like dining out, quick to eat flavored foods, and so on has led to increased application of 2-methylbutanoic acid which has led to the widespread use of this compound in the world . This compound is also used as a flavoring agent in a number of food items . Consumers are still searching for new flavors, thus this compound is a new alternative in a variety of food products .
Relevant Papers Several papers have been published on this compound. For example, one paper discusses the electrolysis of (+) this compound . Another paper discusses the enzymatic synthesis of n-octyl (+)-2-methylbutanoate . There are also papers discussing the mechanisms of methyl 2-methylbutyrate suppression and the characterization of the formation of branched short-chain fatty acid:CoAs for bitter acid biosynthesis in hop glandular trichomes .
Biochemical Analysis
. .
Biochemical Properties
. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group . Branches other than methyl may be present
Molecular Mechanism
It is known that the compound and its enantiomers react as typical carboxylic acids: they can form amide, ester, anhydride, and chloride derivatives .
Metabolic Pathways
2-Methylbutanoic acid is produced from the amino acid leucine during nutrient starvation in bacteria
properties
IUPAC Name |
2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021621 | |
Record name | 2-Methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid, colourless to pale yellow liquid | |
Record name | Butanoic acid, 2-methyl- | |
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Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
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Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.932-0.936 | |
Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Mechanism of Action |
BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS. | |
Record name | Carbopol 974P | |
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CAS RN |
116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |
Record name | 2-Methylbutanoic acid | |
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Record name | 2-Methylbutanoic acid | |
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Record name | Carbopol 974P | |
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Record name | 2-Methylbutanoic acid | |
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Record name | Butanoic acid, 2-methyl- | |
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Record name | 2-Methylbutanoic acid | |
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Record name | 2-methylbutyric acid | |
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Record name | (±)-2-methylbutyric acid | |
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Record name | 2-METHYLBUTYRIC ACID | |
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Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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